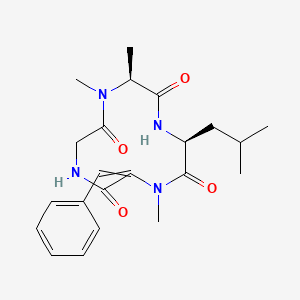

(3S,6S,Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetraazacyclododecane-2,5,8,11-tetraone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for its ability to selectively induce chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin is a lactam and has potent chlorosis activity on a variety of weeds while not affecting certain crops like soybean and corn .

Métodos De Preparación

Tentoxin can be synthesized through solid-phase peptide synthesis (SPPS) of its linear precursors followed by solution-phase cyclization . The preparation of protoplasts from Alternaria alternata, suitable for many purposes, involves the use of a mixture of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation "novozym" . This method is applicable to the generation of further libraries that have the tentoxin scaffold structure, as well as other structures containing N-alkylated didehydroamino acids .

Análisis De Reacciones Químicas

Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include targeted gene mutagenesis and chemotype analyses . Tentoxin acts as a virulence factor and is correlated with chlorosis development during the second phase of infection . The major products formed from these reactions include tentoxin analogues, which are used for mechanistic investigations .

Aplicaciones Científicas De Investigación

Tentoxin has several scientific research applications, including its use as a potential natural herbicide due to its selective chlorosis-inducing properties . It is also used as a scaffold for drug discovery, with the synthesis of cyclotetrapeptides analogues of tentoxin being achieved in good yield by solid-phase peptide synthesis . Tentoxin analogues are evaluated as herbicides and tools for mechanistic investigations . Additionally, tentoxin is involved in the biosynthesis of phytotoxic substances and has been studied for its role in the development of herbicidal analogues .

Mecanismo De Acción

Tentoxin exerts its effects by selectively inducing chlorosis in several germinating seedling plants . Studies with isolated chloroplasts showed that its mode of action is similar to bipyridiniums, diverting electrons from photosystem I to become reduced to a reactive radical that subsequently generates superoxide radical, resulting in a cascade of destructive oxidative processes . Investigations into this toxin’s mechanism suggest several enzyme target sites for the development of herbicidal analogues .

Comparación Con Compuestos Similares

Tentoxin is compared with other similar compounds such as alternariol, alternariol monomethyl ether, and tenuazonic acid . These compounds also have cytotoxic properties and are used in various scientific research applications. Tentoxin’s uniqueness lies in its selective chlorosis-inducing properties and its potential as a natural herbicide . Comparative activities suggest that it is possible to separate inhibitory and activating effects using tentoxin analogues, showing some evidence for the existence of two binding sites with different affinity constants .

Propiedades

Fórmula molecular |

C22H30N4O4 |

|---|---|

Peso molecular |

414.5 g/mol |

Nombre IUPAC |

(3S,6S)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/t15-,17-/m0/s1 |

Clave InChI |

SIIRBDOFKDACOK-RDJZCZTQSA-N |

SMILES isomérico |

C[C@H]1C(=O)N[C@H](C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

SMILES canónico |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)

![2-{[6-methyl-4-oxo-3-(propan-2-yl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12505834.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)

![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12505881.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)

![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)